Bromochloroacetic acid
Description
Contextualization of Bromochloroacetic Acid as a Disinfection By-product
This compound is one of many chemical compounds that emerge from the crucial process of water disinfection. hydroviv.com While disinfectants like chlorine are essential for eliminating waterborne pathogens, they can also react with naturally present organic and inorganic materials in the water to create a class of substances known as disinfection by-products. hydroviv.com Among these, the haloacetic acids (HAAs), a group to which this compound belongs, are of particular interest to researchers. rsc.org
The formation of this compound is a result of complex chemical reactions between disinfectants and natural organic matter (NOM) present in water sources. nih.gov When chlorine is used as a disinfectant, it reacts with NOM, which includes substances like humic and fulvic acids. nih.gov If bromide ions are also present in the water, they can be oxidized to form hypobromous acid. This, along with hypochlorous acid from the chlorine, reacts with the organic matter to produce a variety of halogenated by-products, including this compound. nih.govnih.gov The reactions can lead to the formation of mixed bromo- and chloro-compounds. nih.gov
Several factors influence the formation and concentration of this compound in treated water. The primary precursors are natural organic matter and bromide ions. nih.govepicwaterfilters.com The characteristics and concentration of NOM, the amount of bromide in the source water, water temperature, and pH all play a significant role. nih.gov Additionally, the type of disinfectant used, its dose, and the contact time also affect the types and amounts of DBPs produced. nih.gov For instance, the presence of bromide in source water can lead to a shift towards the formation of brominated DBPs. nih.gov
| Influencing Factor | Effect on this compound Formation |
| Natural Organic Matter (NOM) | Serves as a primary precursor for DBP formation. nih.govepicwaterfilters.com |
| Bromide Ion Concentration | Higher bromide levels can increase the formation of brominated DBPs like BCA. nih.govepicwaterfilters.com |
| Disinfectant Type | Chlorine-based disinfectants are key to the formation of halogenated DBPs. hydroviv.com |
| Disinfectant Dose & Contact Time | Higher doses and longer contact times can increase DBP formation. nih.gov |
| Water Temperature | Higher temperatures can accelerate the chemical reactions that form DBPs. hydroviv.com |
| pH | The pH of the water can influence the reaction pathways and the types of DBPs formed. nih.gov |
This compound has been detected in various drinking water systems worldwide. In a survey in the Netherlands, this compound was found in all drinking waters prepared from surface water, with concentrations ranging from 0.2 to 2.5 µg/L. nih.gov Similarly, a study of 35 Finnish waterworks detected BCA in 32 of them, with concentrations as high as 19 µg/L. nih.gov In the United States, a nationwide study found this compound in finished water samples at concentrations ranging from less than 2 to 15 µg/L. nih.gov Data from the US EPA indicated mean concentrations of 1.47 µg/L in groundwater systems and 3.61 µg/L in surface water systems. who.int
| Location/Study | Concentration Range of this compound |
| The Netherlands | 0.2–2.5 µg/L in surface water-derived drinking water nih.gov |
| Finland | 0.3–19 µg/L nih.gov |
| United States (Nationwide Study) | <2–15 µg/L nih.gov |
| United States (EPA Data) | Mean of 1.47 µg/L (groundwater), 3.61 µg/L (surface water) who.int |
Beyond drinking water, this compound is also found in recreational waters like swimming pools. esr.cri.nz The disinfection practices in pools, which often involve chlorination, lead to the formation of DBPs, including various haloacetic acids. esr.cri.nz The concentration of these by-products can be influenced by factors such as the number of swimmers, water temperature, and the specific disinfection regimen used. In seawater swimming pools treated with chlorine, brominated haloacetic acids can be found at significant concentrations. nih.gov The presence of this compound in these environments is a subject of ongoing research due to the potential for human exposure through dermal contact and inhalation, in addition to ingestion. hydroviv.com
Occurrence in Drinking Water Systems
Significance in Environmental Health Research
The study of this compound is a key component of environmental health research due to its widespread presence in disinfected water and its classification as a potentially harmful substance.
This compound belongs to the chemical family of haloacetic acids (HAAs). nih.gov These are acetic acids where one or more hydrogen atoms have been replaced by halogen atoms, such as chlorine, bromine, or iodine. nih.govebi.ac.uk Specifically, this compound is a dihalogenated acetic acid, containing both a bromine and a chlorine atom. ebi.ac.uk The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". besjournal.com This classification underscores the importance of monitoring its levels in water supplies and understanding the potential risks associated with exposure.
Comparative Toxicological Significance within the Haloacetic Acid Class
Haloacetic acids (HAAs) are a class of disinfection byproducts, and their potential health effects are a subject of ongoing research. nih.govresearchgate.net The toxicity of individual HAAs can vary significantly, with research indicating that brominated HAAs are often more toxic than their chlorinated counterparts. nih.govacs.org
Studies comparing the genotoxicity—the ability of a chemical to damage genetic information within a cell—of various haloacetic acids have shown that this compound is mutagenic in Salmonella typhimurium. oup.comwho.int In some in vitro tests, the toxicity of brominated and chlorinated acetic acids was observed to decrease as the number of halogen substituents increased. oup.com For instance, in one study, the ranking of mutagenic potency for several HAAs was determined to be iodoacetic acid > dibromoacetic acid > bromoacetic acid > chloroacetic acid > dichloroacetic acid > trichloroacetic acid. researchgate.net
Developmental toxicity studies have also been conducted to understand the potential effects of HAAs on embryonic development. In whole embryo culture experiments using mice, exposure to various haloacetic acids resulted in developmental abnormalities. nih.gov The relative potency of these acids to cause neural tube defects varied widely. nih.gov
Regulatory and Advisory Status in Water Quality Guidelines
The presence of this compound and other haloacetic acids in drinking water is a matter of public health concern, leading regulatory bodies to establish guidelines and regulations. thermofisher.comoregon.gov In the United States, the Environmental Protection Agency (EPA) regulates a group of five haloacetic acids (HAA5), which includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. thermofisher.comepa.gov this compound is not currently part of the regulated HAA5 group. thermofisher.com However, it was included for monitoring under the Unregulated Contaminant Monitoring Rule (UCMR) 4, which aimed to collect data on emerging contaminants in public water systems. thermofisher.com
The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". nih.govwho.intwikipedia.org This classification is based on sufficient evidence of carcinogenicity in experimental animals. nih.gov The National Toxicology Program (NTP) has also concluded that this compound is "reasonably anticipated to be a human carcinogen" based on findings from animal studies. nih.govewg.org
The following table provides a summary of the regulatory and advisory status for this compound:
| Organization/Regulation | Status/Classification | Details |
| U.S. EPA | Not individually regulated, monitored under UCMR 4 | Part of the broader group of haloacetic acids, with five specific HAAs (HAA5) regulated as a group. thermofisher.comepa.gov |
| IARC | Group 2B: Possibly carcinogenic to humans | Classification based on sufficient evidence from animal studies. nih.govwho.intwikipedia.org |
| NTP | Reasonably anticipated to be a human carcinogen | Based on evidence of carcinogenicity in experimental animal studies. nih.govewg.org |
| WHO | No formal guideline value | The database for this compound was considered inadequate for the derivation of a guideline value. who.intnih.gov |
| Health Canada | No specific guideline | Regulates the sum of five other haloacetic acids (HAA5). canada.cacanada.ca |
The ongoing research and monitoring of this compound and other unregulated HAAs will continue to inform future regulatory decisions to ensure the safety of drinking water. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
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InChI Key |
GEHJBWKLJVFKPS-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(=O)O)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID4024642 | |
| Record name | Bromochloroacetic acid | |
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Molecular Weight |
173.39 g/mol | |
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Physical Description |
Crystalline compound; [PubChem] | |
| Record name | Bromochloroacetic acid | |
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Boiling Point |
215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |
| Record name | BROMOCHLOROACETIC ACID | |
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Flash Point |
230 °F (110 °C): closed cup | |
| Record name | BROMOCHLOROACETIC ACID | |
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Density |
1.9848 g/cu cm at 31 °C | |
| Record name | BROMOCHLOROACETIC ACID | |
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CAS No. |
5589-96-8, 68238-35-7, 69430-36-0 | |
| Record name | Bromochloroacetic acid | |
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| Record name | Bromochloroacetic acid | |
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| Record name | BROMOCHLOROACETIC ACID | |
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Environmental Dynamics and Occurrence Research
Formation Kinetics and Pathways in Water Treatment Processes
Bromochloroacetic acid (BCAA) is not known to occur naturally; it is primarily formed as a disinfection byproduct (DBP) during water treatment processes. nih.gov The reaction of disinfectants with natural organic matter (NOM) and bromide ions present in the source water leads to the formation of various haloacetic acids (HAAs), including BCAA. nih.govnih.gov
Impact of Disinfectant Type and Dose on this compound Speciation
The choice of disinfectant and its dosage significantly influences the formation and speciation of BCAA. nih.gov
Chlorination: Free chlorine is a major contributor to the formation of HAAs, including BCAA. nih.gov Higher chlorine doses generally lead to increased formation of disinfection by-products. researchgate.netacs.org
Chloramination: The use of chloramine (B81541) generally produces substantially lower levels of haloacetic acids compared to free chlorine. nih.gov However, chloramination can increase the proportion of dihalogenated HAAs. curtin.edu.au
Chlorine Dioxide: While often used to reduce the formation of certain DBPs, water treatment systems using chlorine dioxide may sometimes show higher levels of total HAAs if chlorine or chloramines are also used as post-disinfectants. nih.gov
Ozonation: Pre-ozonation can lower the formation of HAAs compared to chlorination. nih.gov However, in source waters with high bromide levels, pre-ozonation followed by chlorination can actually increase the formation of brominated compounds. nih.gov
A nationwide study in the USA from 2000 to 2002, which sampled 12 water treatment plants using various disinfectants like chlorine, chloramines, ozone, and chlorine dioxide, found BCAA concentrations in finished water ranging from 1.3 to 18 µg/L. nih.gov
Influence of pH and Other Water Quality Parameters on this compound Formation
Water quality parameters such as pH and temperature also play a role in the formation of BCAA. nih.gov
pH: The pH of the water affects the formation rates of different HAAs. For example, increasing the pH from 6 to 8 has been shown to have little effect on the levels of dihaloacetic acids like BCAA, while it increases trihalomethane formation and decreases trihaloacetic acid formation. nih.gov However, other research suggests that most DBPs, including some HAAs, form at higher rates at a neutral pH, while compounds like dichloroacetic acid form more readily at a pH above 7. researchgate.net Lower pH levels (5.0–6.0) can favor the formation of certain HAAs. acs.org
Temperature: An increase in water temperature generally leads to a linear increase in the concentration of haloacetic acids. researchgate.net
Contact Time: The duration of contact between the disinfectant and the organic precursors also affects the amount of DBPs formed. nih.gov
Formation During Desalination and Other Water Treatment Technologies
Desalination processes, particularly those involving reverse osmosis (RO) and disinfection, can also lead to the formation of BCAA.
Reverse Osmosis (RO) Desalination: Chlorination is often used as a pretreatment in RO desalination to prevent membrane fouling. escholarship.org The high concentration of bromide in seawater makes the formation of brominated DBPs, including BCAA, a significant concern. escholarship.orgresearchgate.net Studies on pilot-scale seawater desalination plants have analyzed the formation and fate of various byproducts, including haloacetic acids. researchgate.net
Advanced Water Treatment: In advanced water treatment for potable reuse, chloramination is sometimes used. While it reduces the formation of regulated DBPs like trihalomethanes and haloacetic acids, it can increase the formation of other byproducts. curtin.edu.au The formation of BCAA in such systems may be more influenced by the concentration and nature of precursors than by the plant's residence time. curtin.edu.au
Environmental Fate and Transport Studies
Once formed, BCAA can be released into the environment through various waste streams. nih.gov
Biodegradation Potential in Aquatic Systems
This compound (BCAA), a disinfection byproduct commonly found in chlorinated drinking water, is subject to biodegradation in aquatic environments. nih.gov The primary mechanism for the aerobic biodegradation of haloacetic acids (HAAs) like BCAA is a hydrolysis-oxidation pathway. cabidigitallibrary.org This process is initiated by a substitutive dehalogenation step, where the halogen atoms are replaced by a hydroxyl group, a reaction catalyzed by enzymes known as halocarboxylic acid dehalogenases. cabidigitallibrary.org
The biodegradability of BCAA has been observed in various studies, often in the context of drinking water treatment systems. Biofilms present in distribution systems and filter beds have been identified as key sites for HAA removal. iwaponline.com Research comparing the biodegradability of different HAAs has shown that the rate and extent of degradation can vary significantly depending on the specific compound. One study found the order of biodegradability by a drinking water biofilm to be: monobromoacetic acid > monochloroacetic acid > this compound > dichloroacetic acid > dibromoacetic acid > trichloroacetic acid. iwaponline.com This indicates that while BCAA is biodegradable, it is less readily degraded than its monohalogenated counterparts. iwaponline.com
In a bench-scale biofiltration study, the removal of various HAAs was investigated. The results demonstrated significant biodegradation of BCAA. mdpi.com After passing through a biological filter, the removal of BCAA was observed at different empty bed contact times (EBCT), highlighting the kinetics of the degradation process. mdpi.com
Table 1: Biodegradation Removal of Haloacetic Acids in a Biological Filter This interactive table provides data on the percentage removal of various haloacetic acids after passing through a biological filter at different empty bed contact times (EBCT).
| Compound | Removal at 5 min EBCT (%) | Removal at 15 min EBCT (%) | Removal at 30 min EBCT (%) | Total Biodegradation Removal (%) |
|---|---|---|---|---|
| Dichloroacetic acid (DCAA) | 53 ± 7 | 75 ± 2 | 82 ± 4 | 94 ± 1 |
| This compound (BCAA) | 54 ± 8 | 78 ± 8 | 86 ± 4 | 91 ± 6 |
| Dibromoacetic acid (DBAA) | 47 ± 12 | 67 ± 15 | 75 ± 2 | 75 ± 15 |
| Chloroacetic acid (CAA) | - | - | - | 64 ± 20 |
| Bromoacetic acid (BAA) | - | - | - | 84 ± 27 |
| Trichloroacetic acid (TCAA) | - | - | - | 96 ± 2 |
| Bromodichloroacetic acid (BDCAA) | - | - | - | 100 ± 1 |
Source: Adapted from research on HAA removal in a bench-scale filtration system. mdpi.com
The data indicates that a substantial portion of BCAA is removed within the first 15 minutes of contact with the acclimated anthracite media in the biofilter. mdpi.com While trichloroacetic acid (TCAA) was found to be more resistant to biological removal in some studies, others have shown high total biodegradation. iwaponline.commdpi.com The presence of specific HAA-degrading bacteria is crucial for this process to occur. cabidigitallibrary.org
Adsorption Characteristics in Environmental Matrices
The movement and fate of this compound in the environment are significantly influenced by its adsorption to soil and sediment. usgs.gov Adsorption, the process by which a chemical binds to a solid surface, can limit its mobility and bioavailability. ecetoc.org The extent of adsorption is often characterized by the organic carbon-water (B12546825) partitioning coefficient (Koc). usgs.govecetoc.org
For this compound, the estimated Koc is very low, at a value of 1.9. nih.govnih.gov This low Koc value suggests that BCAA is not expected to adsorb significantly to suspended solids or sediment in aquatic environments. nih.gov Consequently, it is predicted to have very high mobility in soil. nih.gov
The chemical properties of BCAA also play a critical role in its adsorption behavior. It has an estimated pKa of 1.40. nih.govnih.gov This indicates that at the typical pH range of 5 to 9 found in most environmental waters, this compound will exist almost entirely in its anionic (negatively charged) form. nih.govnih.gov Anions generally exhibit weaker adsorption to soils, particularly those containing organic carbon and clay, compared to their neutral counterparts. nih.gov
Table 2: Estimated Environmental Fate Properties of this compound This interactive table summarizes key estimated parameters related to the environmental fate and transport of this compound.
| Property | Estimated Value | Implication |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1.9 | Very high mobility in soil, low adsorption to sediment. nih.govnih.gov |
| pKa | 1.40 | Exists primarily as an anion in the environment (pH 5-9). nih.govnih.gov |
| Bioconcentration Factor (BCF) | 3.2 | Low potential for bioconcentration in aquatic organisms. nih.gov |
Source: Based on data from environmental fate models and databases. nih.govnih.gov
Toxicological Research and Health Effects
Carcinogenicity Studies and Risk Assessment
Risk assessment for bromochloroacetic acid is primarily informed by carcinogenicity studies in animals. These studies help in understanding the potential for BCA to cause cancer.
Rodent bioassays have provided evidence that this compound can induce tumors in multiple organs. nih.gov Both rats and mice have been used in these studies to evaluate the carcinogenic potential of BCA when administered through drinking water. nih.gov
Studies on mice have demonstrated that this compound is associated with liver cancer. ebi.ac.uk In two-year drinking water studies, male and female B6C3F1 mice exposed to BCA showed significantly increased incidences of hepatocellular adenoma and hepatocellular carcinoma. nih.goviarc.fr Furthermore, male mice in all exposed groups exhibited a significant increase in hepatoblastoma, a rare and malignant liver tumor. nih.goviarc.fr The combined incidence of hepatocellular adenoma or carcinoma was significantly elevated in all exposed groups of both male and female mice. nih.govca.gov In rats, slightly increased incidences of hepatocellular adenomas were also noted in both males and females. nih.govnih.gov The development of these liver tumors is a critical factor in the risk assessment of haloacetic acids. nih.gov
Summary of Hepatic Neoplasms in B6C3F1 Mice Exposed to this compound
| Neoplasm | Sex | Observation |
|---|---|---|
| Hepatocellular Adenoma | Male & Female | Significantly increased incidence. nih.goviarc.frnih.gov |
| Hepatocellular Carcinoma | Male & Female | Significantly increased incidence. nih.goviarc.frnih.gov |
| Hepatoblastoma | Male | Significantly increased incidence. nih.goviarc.frnih.gov |
In studies involving F344/N rats, this compound was found to cause an increased incidence of adenomas in the large intestine (colon and rectum) in both males and females. nih.gov The increase was statistically significant in female rats at the highest dose. nih.govnih.gov These tumors are considered rare, and their occurrence is a noteworthy finding in the toxicological profile of BCA. nih.govnih.gov
Carcinogenic effects of this compound in animal models are not limited to the liver and gastrointestinal tract. In male F344/N rats, exposure to BCA led to an increased incidence of malignant mesotheliomas. nih.govnih.govnih.gov While the incidence of mammary gland fibroadenomas in female rats was not statistically significant, the number of animals with multiple fibroadenomas in this gland increased. nih.govnih.govnih.gov Additionally, a significantly increased incidence of pancreatic islet adenomas was observed in male rats. nih.goviarc.frnih.gov
Summary of Other Neoplasms in F344/N Rats Exposed to this compound
| Neoplasm | Sex | Observation |
|---|---|---|
| Malignant Mesotheliomas | Male | Increased incidence. nih.govebi.ac.uknih.gov |
| Multiple Mammary Gland Fibroadenomas | Female | Increased number of animals with multiple tumors. nih.govnih.govnih.gov |
There is a notable lack of epidemiological studies that specifically evaluate the carcinogenic risk of this compound in humans. nih.goviarc.friarc.fr Human exposure to BCA occurs within a complex mixture of disinfection by-products (DBPs) present in chlorinated water, making it difficult to isolate the effects of a single compound. iarc.frnih.gov
Epidemiological research has focused on broader exposures to chlorinated drinking water or total trihalomethanes (a common DBP class) as a proxy. nih.govtandfonline.com Some of these studies suggest a possible association with an increased risk for bladder cancer. nih.govtandfonline.comregulations.gov However, these findings cannot be directly attributed to this compound alone. nih.gov
The primary limitations of these studies include:
Exposure Assessment: The difficulty in accurately quantifying an individual's long-term exposure to specific DBPs like BCA within a complex mixture. researchgate.net
Confounding Factors: Lifestyle and other environmental exposures can influence cancer risk, complicating the interpretation of results.
Mixture Effects: Humans are exposed to numerous DBPs simultaneously, and the observed health effects may be due to the combined action of these chemicals. iarc.frnih.gov
Lack of Specificity: Studies often use surrogates like trihalomethane levels, which may not accurately reflect the concentration of or risk from this compound. researchgate.netacs.org
The carcinogenic potency of haloacetic acids (HAAs) varies depending on the number and type of halogen atoms in the molecule. Generally, brominated HAAs are considered more carcinogenic than their chlorinated counterparts. researchgate.net
Within the dihaloacetic acids (which include two halogen atoms), the carcinogenic potency generally follows this order: Dibromoacetic acid (DBAA) > this compound (BCA) > Dichloroacetic acid (DCAA)
This trend suggests that the presence and number of bromine atoms increase the carcinogenic potential. researchgate.netnih.gov Toxicological assessments have indicated that brominated haloacetic acids are more carcinogenic and are associated with a greater number of attributable cancer cases than trihalomethanes. mdpi.com This comparative potency is a crucial consideration for the risk assessment of drinking water, as the composition of HAAs can differ between water sources.
Gastrointestinal Tumorigenesis (Large Intestine Adenomas)
Genotoxicity and Mutagenicity Research
Induction of DNA Damage (e.g., 8-Hydroxydeoxyguanosine Formation, DNA Strand Breaks)
This compound (BCAA) has been shown to induce DNA damage, a mechanism that may contribute to its toxicological effects. nih.gov Research indicates that BCAA can cause oxidative stress, leading to the formation of DNA adducts and strand breaks. nih.govnih.gov
One of the key markers for oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG). oup.com Studies in male B6C3F1 mice have demonstrated that BCAA administration leads to a significant increase in the 8-OHdG/deoxyguanosine ratios in liver nuclear DNA. nih.govoup.com This effect was observed after both acute oral administration and following exposure through drinking water for several weeks. nih.gov The formation of 8-OHdG by brominated haloacetates like BCAA is suggested to be a potential contributor to their toxicity. oup.com The potency of haloacetates in inducing 8-OHdG formation appears to be linked to their ability to induce thiobarbituric acid-reactive substances, with BCAA being among the more potent inducers. oup.com
In addition to forming oxidative adducts, BCAA has been shown to induce DNA damage in mammalian cells. nih.gov For instance, it caused DNA damage in Chinese hamster ovary (CHO) cells, as measured by the Comet assay. nih.govillinois.edu There is moderate evidence suggesting that the carcinogenicity of BCAA may involve a genotoxic mechanism, partly because it produces 8-hydroxydeoxyguanosine in mouse liver and induces DNA damage in mammalian cells. nih.govca.gov
Table 1: Research Findings on BCAA-Induced DNA Damage
| Endpoint | Test System | Observation | Reference(s) |
|---|---|---|---|
| 8-Hydroxydeoxyguanosine (8-OHdG) Formation | Male B6C3F1 Mice (Liver Nuclear DNA) | Significant increase in 8-OHdG/dG ratios after acute oral administration. | nih.govoup.com |
| 8-Hydroxydeoxyguanosine (8-OHdG) Formation | Male B6C3F1 Mice (Liver Nuclear DNA) | Increased 8-OHdG content after 3-10 weeks of administration in drinking water. | nih.gov |
| DNA Damage (Comet Assay) | Chinese Hamster Ovary (CHO) Cells | Induction of DNA damage. | nih.govillinois.edu |
| General DNA Damage | In Vitro / In Vivo | Bromine-containing haloacetic acids, including BCAA, cause DNA damage (e.g., DNA strand breaks). | nih.gov |
Mutagenic Activity in Bacterial Assays (e.g., Salmonella typhimurium)
This compound has demonstrated mutagenic activity in bacterial assay systems. who.int Multiple studies have reported positive results for BCAA in the Salmonella typhimurium Ames test, specifically in strain TA100. nih.govnih.gov This mutagenic effect was observed both with and without the presence of an external metabolic activation system (S9). nih.govnih.gov However, BCAA was not found to be mutagenic in S. typhimurium strain TA98 or in Escherichia coli strain WP2 uvrA/pKM101, regardless of metabolic activation. nih.govnih.gov
The mutagenicity of BCAA in bacteria is considered part of the evidence supporting a potential genotoxic mechanism for its carcinogenicity. nih.govca.gov It is also noted that glyoxylate (B1226380), a metabolite of BCAA, is mutagenic in several S. typhimurium strains. nih.gov In comparative studies of haloacetic acids, BCAA showed mutagenic activity in the Ames fluctuation test using S. typhimurium strain TA100. oup.com
Table 2: Mutagenicity of this compound in Bacterial Assays
| Assay Type | Bacterial Strain | Metabolic Activation (S9) | Result | Reference(s) |
|---|---|---|---|---|
| Ames Test | Salmonella typhimurium TA100 | With and Without | Positive | nih.govnih.gov |
| Ames Test | Salmonella typhimurium TA98 | With and Without | Negative | nih.govnih.gov |
| Ames Test | Escherichia coli WP2 uvrA/pKM101 | With and Without | Negative | nih.govnih.gov |
| Ames Fluctuation Test | Salmonella typhimurium TA100 | Not specified | Positive | oup.com |
Chromosomal Aberrations and Cytotoxicity in Mammalian Cells
Research into the effects of this compound on mammalian chromosomes has yielded specific findings. In studies using mice exposed to BCAA in drinking water for three months, no significant increases in the frequency of micronucleated erythrocytes were observed in blood samples. nih.gov This indicates that under these conditions, BCAA did not induce chromosomal damage in the bone marrow cells of mice. nih.gov
In vitro studies, however, have established the cytotoxicity and genotoxicity of BCAA in mammalian cell lines. illinois.edu In a comparative analysis of twelve different haloacetic acids, BCAA was evaluated for its chronic cytotoxicity in Chinese hamster ovary (CHO) cells. illinois.eduresearchgate.net The rank order of cytotoxicity placed BCAA as more toxic than chloroacetic acid, bromoiodoacetic acid, trichloroacetic acid, and dichloroacetic acid, but less toxic than several other iodo- and bromo-containing haloacetic acids. illinois.edu The general trend observed was that iodinated haloacetic acids were more cytotoxic than brominated ones, which in turn were more cytotoxic than chlorinated ones. illinois.eduresearchgate.net In terms of genotoxicity in CHO cells, BCAA was found to be genotoxic, ranking higher than bromoiodoacetic acid and chlorodibromoacetic acid, but lower than iodoacetic acid, bromoacetic acid, chloroacetic acid, dibromoacetic acid, diiodoacetic acid, and tribromoacetic acid. illinois.edu
Table 3: Cytotoxicity and Chromosomal Effects of BCAA in Mammalian Cells
| Endpoint | Test System | Observation | Reference(s) |
|---|---|---|---|
| Chromosomal Damage | Mouse Bone Marrow (Micronucleus Test) | No significant increase in micronucleated erythrocytes. | nih.gov |
| Chronic Cytotoxicity | Chinese Hamster Ovary (CHO) Cells | Exhibited moderate cytotoxicity compared to other haloacetic acids. | illinois.eduresearchgate.net |
| Genotoxicity | Chinese Hamster Ovary (CHO) Cells | Induced genomic DNA damage. | illinois.edu |
Reproductive and Developmental Toxicity Assessments
Effects on Male Reproductive System Function and Spermatogenesis
This compound has been identified as a reproductive toxicant in male animal models, affecting multiple aspects of spermatogenesis and fertility. oup.comnih.gov Studies on male Sprague Dawley rats exposed to BCAA showed a range of adverse effects on the reproductive system. nih.gov These included decreased epididymal sperm counts, a reduction in the number of motile sperm, and an increased incidence of sperm with misshapen heads or tail defects. nih.gov
Histopathological examination of the testes revealed impacts on the process of spermiation, which is the release of mature spermatids from the Sertoli cells into the seminiferous tubule lumen. oup.comnih.gov Specifically, an increased incidence of delayed spermiation was observed, characterized by the retention of Step 19 spermatids in later stages of the spermatogenic cycle. oup.comnih.gov Atypical residual bodies in the seminiferous tubules were also noted. nih.gov
In definitive studies, exposure to BCAA significantly decreased the fertility of cauda epididymal sperm, which was evaluated through in utero insemination. oup.comnih.gov The percentages of progressively motile sperm were also significantly reduced. oup.com Furthermore, BCAA exposure altered the morphology of both caput and cauda epididymal sperm. nih.gov Research in adult C57BL/6 mice also demonstrated reproductive toxicity, where BCAA exposure led to a reduction in the mean number of litters per male, the percentage of litters per bred female, and the total number of fetuses per male, particularly during the first 10 days after exposure. nih.govebi.ac.uk These findings in mice are consistent with observations of spermatid retention and atypical residual bodies. nih.gov
Table 4: Effects of this compound on the Male Reproductive System
| Species | Effect | Specific Finding | Reference(s) |
|---|---|---|---|
| Rat | Spermatogenesis | Increased incidence of delayed spermiation; retention of late-stage spermatids. | oup.comnih.govnih.gov |
| Rat | Sperm Parameters | Decreased epididymal sperm counts; decreased sperm motility; increased morphological abnormalities (head and tail). | oup.comnih.gov |
| Rat | Fertility | Reduced fertility of cauda epididymal sperm evaluated by in utero insemination. | oup.comnih.gov |
| Mouse | Fertility | Reduced number of litters per male and total fetuses per male. | nih.govebi.ac.uk |
| Mouse | Spermatogenesis | Disruption of spermatid differentiation, consistent with spermatid retention and atypical residual bodies. | nih.gov |
Impact on Female Reproductive Endpoints and Fertility
Investigations into the effects of this compound on the female reproductive system have identified it as a female reproductive toxicant at certain exposure levels. nih.gov In studies involving female Sprague-Dawley rats, exposure to BCAA in drinking water resulted in adverse reproductive outcomes. who.int A statistically significant decrease in the number of live fetuses per litter and the total number of implants per litter was observed in treated female groups compared to controls. who.int
When data from different groups of treated females were combined, there were notable decreases in live fetuses per litter and total implants per litter. nih.gov Other reproductive outcomes were also adversely affected, though some did not reach statistical significance, potentially due to the number of pregnancies evaluated. who.int These included non-significant increases in post-implantation loss and total resorptions. who.int Despite these effects on pregnancy outcomes, no effects were observed on the mating index or pregnancy index in females cohabited with treated males. who.int Histopathological examination of female rats also revealed an apparent treatment-related increase in renal tubular dilatation/degeneration in one study group. nih.gov
Table 5: Effects of this compound on Female Reproductive Endpoints
| Species | Endpoint | Observation | Reference(s) |
|---|---|---|---|
| Rat | Implantation | Statistically significant decrease in the total number of implants per litter. | who.intnih.gov |
| Rat | Live Fetuses | Statistically significant decrease in the number of live fetuses per litter. | who.intnih.gov |
| Rat | Implantation Loss | Non-significant increase in post-implantation loss and total resorptions. | who.int |
| Rat | Fertility Indices | No significant effects observed on mating index or pregnancy index. | who.int |
Developmental and Teratogenic Outcomes in In Vivo Models
Studies in animal models have investigated the potential for this compound (BCA) to cause developmental and teratogenic effects. Research has primarily focused on rodent models, with significant findings related to reproductive function in both males and females.
In male Sprague-Dawley rats, exposure to this compound has been shown to result in spermatotoxicity. nih.gov Observed effects included decreased counts of epididymal sperm, a reduction in the number of motile sperm, and an increase in sperm with misshapen heads or tail defects. nih.gov Histopathological examinations revealed an increase in atypical residual bodies within the seminiferous tubules and the retention of Step 19 spermatids in later stages of the spermatogenic cycle. nih.gov Furthermore, the fertility of sperm from the cauda epididymis, when assessed through in utero insemination, was found to be reduced in male rats exposed to BCA. nih.gov
In female Sprague-Dawley rats, studies have reported statistically significant decreases in the number of live fetuses per litter and the total number of implants per litter in groups exposed to higher concentrations of BCA in drinking water. who.intnih.gov However, no significant effects were observed on the mating index or pregnancy index in females cohabited with treated males. who.int In a developmental toxicity screen, no teratogenic effects were noted in the heart or brain of female pups. nih.gov
Research on adult-exposed B6C3F1 mice also indicated impacts on reproductive outcomes. ebi.ac.uk During the initial 10 days of mating after exposure, there was a reduction in the mean number of litters per male, the percentage of litters per bred female, and the total number of fetuses per male. ebi.ac.uk These findings suggest that BCA exposure disrupted the differentiation of spermatids. ebi.ac.uk
The following table summarizes key developmental and reproductive findings from in vivo studies.
Table 1: Summary of Developmental and Reproductive Effects of this compound in Animal Models
| Animal Model | Endpoint | Observed Outcome | Citations |
|---|---|---|---|
| Sprague-Dawley Rats (Male) | Epididymal Sperm Count | Decreased | nih.gov |
| Sprague-Dawley Rats (Male) | Sperm Motility | Decreased | nih.govwho.int |
| Sprague-Dawley Rats (Male) | Sperm Morphology | Increased number of defects (misshapen heads, tail defects) | nih.gov |
| Sprague-Dawley Rats (Male) | Testicular Histopathology | Increased atypical residual bodies and spermatid retention | nih.govebi.ac.uk |
| Sprague-Dawley Rats (Male) | Fertility (via in utero insemination) | Reduced | nih.gov |
| Sprague-Dawley Rats (Female) | Live Fetuses per Litter | Decreased | who.intnih.gov |
| Sprague-Dawley Rats (Female) | Implants per Litter | Decreased | who.intnih.gov |
| B6C3F1 Mice (Adult-Exposed) | Reproductive Success | Reduced number of litters and fetuses per male | ebi.ac.uk |
Other Toxicological Endpoints
Immunotoxicity Studies
The immunotoxic potential of this compound has not been extensively characterized. who.int The National Toxicology Program (NTP) has conducted immunotoxicity screenings on several drinking water disinfection by-products. nih.gov Within this program, evaluations of five specific by-products, including a study on dibromoacetic acid, were performed. nih.gov The results for dibromoacetic acid were consistent with an immunotoxic potential. nih.gov However, similar comprehensive immunotoxicity data for this compound from these screening studies are not widely reported, and data gaps in this area have been noted. who.int
Cellular Pathology and Non-neoplastic Lesions in Target Organs
Toxicological studies have identified several target organs for non-neoplastic cellular damage following exposure to this compound, with the liver being a primary site of toxicity. who.intepa.govbrieflands.com
In B6C3F1 mice and F344/N rats, the liver was identified as a principal target organ. nih.govwho.int Observed non-neoplastic lesions and cellular changes included hepatomegaly (enlargement of the liver), accumulation of glycogen, cytomegaly (enlargement of cells), and hepatocellular vacuolization. nih.govwho.int Some research has suggested that the hepatic effects induced by this compound were more prominent than those caused by dibromoacetic acid. who.int However, BCA was not found to be a potent inducer of peroxisome proliferation, a different cellular mechanism. who.int
The kidneys have also been identified as a target of BCA toxicity. epa.gov In a study involving female Sprague-Dawley rats, an apparent treatment-related increase in renal tubular dilatation and degeneration was observed. nih.gov
The testes are another site of histopathological changes. As noted in the context of reproductive toxicity, examinations have revealed the presence of atypical residual bodies and delayed spermiation in male rats. nih.govebi.ac.uk
Table 2: Summary of Non-neoplastic Lesions Associated with this compound Exposure
| Organ | Species | Pathological Finding | Citations |
|---|---|---|---|
| Liver | B6C3F1 Mice, F344/N Rats | Hepatomegaly, Glycogen Accumulation, Cytomegaly | who.int |
| Liver | F344/N Rats, B6C3F1 Mice | Hepatocellular Vacuolization | nih.gov |
| Kidney | Sprague-Dawley Rats (Female) | Renal Tubular Dilatation/Degeneration | nih.gov |
| Testes | Sprague-Dawley Rats | Atypical Residual Bodies, Spermatid Retention | nih.govebi.ac.uk |
Mechanistic Investigations of Bromochloroacetic Acid Toxicity
Oxidative Stress Induction and Its Role in Pathogenesis
A primary mechanism implicated in the toxicity of bromochloroacetic acid is the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nih.govnih.gov This oxidative assault can lead to cellular damage, including to DNA and lipids, and is considered a contributing factor to the potential health risks associated with BCAA exposure. nih.govnih.gov
Exposure to this compound has been demonstrated to increase the generation of reactive oxygen species, leading to measurable oxidative damage within cells. A key indicator of this is the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. nih.gov Studies have shown that acute oral administration of BCAA to male B6C3F1 mice resulted in a significant elevation of 8-OHdG levels in liver nuclear DNA. nih.gov Furthermore, longer-term exposure through drinking water also led to increased 8-OHdG content in the liver. nih.gov
In addition to DNA damage, BCAA-induced oxidative stress also manifests as lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to cellular damage. The measurement of thiobarbituric acid-reactive substances is a common method to assess lipid peroxidation. who.int The relative potency for inducing lipid peroxidation and the formation of 8-hydroxydeoxyguanosine adducts in the liver of male B6C3F1 mice was found to be comparable between dibromoacetic acid and this compound. nih.gov These findings collectively indicate that BCAA is a potent inducer of ROS, which in turn causes significant oxidative damage to crucial cellular macromolecules. nih.govwho.int
Table 1: Effects of this compound on Oxidative Stress Markers
| Marker | Effect | Tissue/Model | Reference |
| 8-hydroxydeoxyguanosine (8-OHdG) | Increased | Mouse Liver | nih.gov |
| Lipid Peroxidation | Increased | Mouse Liver | nih.gov |
The cellular antioxidant defense system, which includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), is crucial for mitigating the damaging effects of ROS. While direct studies on the specific effects of this compound on these enzymes are limited, research on the related dihaloacetic acid, dichloroacetic acid (DCA), provides insights into the potential impacts.
In studies with DCA, the effects on antioxidant enzymes appear to be dose and duration-dependent. Subacute and subchronic exposure to lower doses of DCA in mice resulted in either a suppression or no significant change in the activities of SOD, CAT, and GPx in the liver. nih.gov However, higher doses administered over a longer period (13 weeks) led to a significant induction of these three enzyme activities. nih.gov This suggests a complex response where the antioxidant defense system may be initially overwhelmed or inhibited, followed by an adaptive induction at higher or more prolonged exposures. Another related compound, trichloroacetic acid (TCA), has been shown to increase SOD and CAT activities while suppressing GPx activity. nih.gov Given that BCAA induces oxidative stress, it is plausible that it similarly modulates the activity of these key antioxidant enzymes, though further specific research is needed.
Table 2: Effects of Related Haloacetic Acids on Antioxidant Enzyme Activities in Mouse Liver
| Compound | Duration | Dose | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Reference |
| Dichloroacetic Acid (DCA) | 4 & 13 weeks | Low | Suppression or No Change | Suppression or No Change | Suppression or No Change | nih.gov |
| Dichloroacetic Acid (DCA) | 13 weeks | High | Induction | Induction | Induction | nih.gov |
| Trichloroacetic Acid (TCA) | 4 & 13 weeks | Various | Increase | Increase | Suppression | nih.gov |
| Note: This table presents data for compounds structurally related to this compound to provide context on potential mechanisms. |
Assessment of Reactive Oxygen Species Generation
Enzyme Inhibition and Metabolic Perturbations
This compound can directly interfere with cellular function by inhibiting key enzymes, leading to significant disruptions in metabolic pathways. This inhibition is a critical aspect of its toxicity, affecting pathways involved in detoxification, amino acid metabolism, and energy production.
One of the most well-characterized molecular targets of this compound is the enzyme Glutathione S-transferase-zeta (GST-zeta). nih.govnih.gov BCAA acts as a mechanism-based inhibitor of GST-zeta, meaning the enzyme itself metabolizes BCAA into a reactive intermediate that then inactivates the enzyme. nih.gov The biotransformation of dihaloacetates like BCAA to glyoxylate (B1226380) is a glutathione-dependent process catalyzed by GST-zeta. nih.govnih.gov During this process, an intermediate is formed that can covalently bind to a nucleophilic site on the enzyme, leading to its irreversible inactivation. nih.govoup.com Recovery of enzyme activity requires the de novo synthesis of the protein. nih.gov
The inhibition of GST-zeta by BCAA is stereospecific. This compound has a chiral center and exists as two stereoisomers, (+) and (-)-BCAA. Studies in male F344 rats have shown that the elimination half-life of (-)-BCAA is approximately six times shorter than that of (+)-BCAA, indicating a much faster rate of metabolism for the (-)-stereoisomer by GST-zeta. nih.gov This suggests that (-)-BCAA is a better substrate for the enzyme.
Table 3: Stereospecific Elimination of this compound Stereoisomers in Male F344 Rats
| Stereoisomer | Elimination Half-life (hours) | Relative Rate of GST-zeta Catalyzed Metabolism | Reference |
| (+)-Bromochloroacetate | ~0.40 | Slower | nih.gov |
| (-)-Bromochloroacetate | ~0.07 | Faster | nih.gov |
The inhibition of GST-zeta by this compound has significant downstream metabolic consequences due to the enzyme's dual role in cellular metabolism. GST-zeta is identical to maleylacetoacetate isomerase, an enzyme that catalyzes the penultimate step in the degradation pathway of the amino acid tyrosine. nih.govnih.gov This pathway is essential for breaking down excess tyrosine into fumarate (B1241708) and acetoacetate, which can then enter central energy-producing pathways.
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate energy. Inhibition of GAPDH can disrupt cellular energy homeostasis. acs.orgnih.gov Studies comparing different classes of haloacetic acids have shown that mono-haloacetic acids are potent inhibitors of GAPDH. acs.orgnih.govnih.gov
In contrast, di-haloacetic acids, the class to which this compound belongs, are considered weaker inhibitors of GAPDH. acs.orgnih.govresearchgate.net While they do exhibit some inhibitory effect, it is significantly less pronounced than that of their mono-halogenated counterparts. acs.orgscience.gov Therefore, while the inhibition of GAPDH may contribute to the toxic effects of BCAA, it is likely a less dominant mechanism compared to the potent inhibition of GST-zeta and the subsequent disruption of tyrosine metabolism. acs.orgnih.gov
Molecular and Cellular Mechanisms of Action
Gene Expression Alterations (e.g., Cell Communication, Adhesion, Cell Cycle Control, Proliferation, Metabolism, Signal Transduction, Stress Response)
Exposure to this compound (BCA) has been shown to induce significant alterations in gene expression across a variety of biological processes. nih.govnih.gov Studies in male mice administered BCA by gavage revealed dose-responsive changes in the expression of numerous genes involved in critical cellular functions. nih.govnih.gov Microarray analyses of testicular tissue from mice exposed to BCA identified 40 differentially expressed genes. nih.gov These affected genes are integral to processes including cell communication and adhesion, cell cycle control and proliferation, metabolism, signal transduction, and stress response. nih.govebi.ac.uk
The observed modulation of gene expression, particularly in Sertoli cells and spermatids, provides insight into the potential mechanisms underlying BCA's toxicity. nih.govebi.ac.uk For instance, the disruption of genes controlling the cell cycle and proliferation can interfere with normal tissue development and homeostasis. tandfonline.complos.org Similarly, alterations in genes related to cell communication and adhesion may impact tissue structure and intercellular signaling. rupress.org Changes in metabolic gene expression can disrupt cellular energy production and biosynthetic pathways, while altered signal transduction pathways can lead to inappropriate cellular responses. scispace.complos.org The induction of stress response genes indicates that cells are actively attempting to counteract the damage induced by BCA. researchgate.netacs.org
Table 1: Biological Processes Affected by this compound (BCA) Induced Gene Expression Changes
| Biological Process | Summary of Findings | Source Index |
|---|---|---|
| Cell Communication & Adhesion | BCA exposure altered the expression of genes involved in how cells interact and bind to each other. nih.govnih.gov | nih.govnih.gov |
| Cell Cycle Control & Proliferation | Dose-responsive changes in genes that regulate cell division and growth were observed. nih.govnih.govebi.ac.uk | nih.govnih.govebi.ac.uk |
| Metabolism | Expression of genes controlling metabolic pathways was significantly modulated following BCA treatment. nih.govnih.gov | nih.govnih.gov |
| Signal Transduction | BCA was found to affect genes involved in the pathways that transmit signals within and between cells. nih.govnih.govebi.ac.uk | nih.govnih.govebi.ac.uk |
| Stress Response | An upregulation of genes associated with cellular stress responses was noted, indicating an attempt to mitigate toxicity. nih.govnih.gov | nih.govnih.gov |
| Spermatogenesis & Male Fertility | A number of genes critical for sperm development and male reproductive health were differentially expressed. nih.gov | nih.gov |
These findings collectively suggest that BCA's toxicity is mediated, at least in part, by its ability to broadly disrupt the transcriptional regulation of key cellular pathways.
DNA Adduct Formation and Repair Mechanisms
A significant mechanism of this compound toxicity involves the induction of oxidative stress, leading to DNA damage. nih.govnih.gov This oxidative stress can result in the formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. re-place.be One of the most commonly measured markers of oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts. nih.govwho.int
Studies have demonstrated that both acute and repeated exposure to BCA increases the levels of 8-OHdG in the liver nuclear DNA of male B6C3F1 mice. nih.gov A single oral administration of BCA led to a significant increase in 8-OHdG/deoxyguanosine ratios in liver DNA. nih.gov Similarly, administration of BCA in drinking water for several weeks resulted in elevated 8-OHdG content. nih.gov The relative potency of BCA in inducing the formation of 8-OHdG adducts is comparable to that of dibromoacetic acid and greater than dichloroacetic acid or trichloroacetic acid. nih.gov This DNA damage from oxidative stress is considered a potential contributor to the hepatocarcinogenicity of BCA. nih.govnih.gov
The genotoxic nature of BCA is further supported by findings that it induces DNA damage in Chinese hamster ovary cells, as measured by the Comet assay. nih.gov While the formation of DNA adducts is a critical initiating event in chemical carcinogenesis, cells possess complex DNA repair mechanisms to counteract this damage. iamg.inmdpi.com These pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are responsible for identifying and removing damaged bases and adducts, thereby maintaining genomic integrity. iamg.inoup.com Although BCA is known to cause DNA damage, the specific responses of these repair pathways to BCA-induced adducts require further detailed investigation. Gene ontology analysis of other haloacetic acids has revealed alterations in genes involved in DNA repair, suggesting that these pathways are activated in response to this class of compounds. researchgate.net
Stereoisomer-Specific Metabolic Pathways and Toxicological Implications
This compound possesses an asymmetric carbon atom, meaning it exists as two non-superimposable mirror images, or stereoisomers: (+)-BCA and (-)-BCA. nih.gov Research has revealed significant differences in the metabolic pathways and toxicokinetics of these two stereoisomers, which has important toxicological implications. nih.govnih.gov
The primary pathway for the biotransformation of dihaloacetates like BCA to glyoxylate is catalyzed by the enzyme glutathione S-transferase-zeta (GST-zeta) in the liver cytosol. nih.govwho.int This metabolic process is stereospecific. Studies in male F344 rats have shown that the elimination half-life of (-)-BCA is substantially shorter than that of (+)-BCA, indicating a much faster rate of metabolism for the (-) stereoisomer. nih.govnih.gov In vitro metabolism experiments confirmed that the intrinsic metabolic clearance of (-)-BCA was significantly higher than that of (+)-BCA in naive rat cytosol. nih.gov
The critical role of GST-zeta in this stereospecific metabolism was highlighted in experiments where rats were pre-treated with dichloroacetate (B87207) to deplete GST-zeta activity. nih.govnih.gov In these GST-zeta-depleted rats, the stereospecific elimination of BCA was lost; the elimination half-life of (-)-BCA increased dramatically to become similar to that of the (+)-BCA isomer. nih.govnih.gov This demonstrates that GST-zeta preferentially metabolizes the (-)-BCA enantiomer. nih.gov
Interestingly, the metabolism of (+)-BCA appears to be less affected by GST-zeta depletion. nih.gov It has been suggested that another glutathione-dependent isoenzyme, one that is not inactivated by dihaloacetates, may contribute to the metabolism of the (+)-BCA stereoisomer, albeit to a minor extent. nih.gov The differential metabolism of BCA stereoisomers means that exposure to a racemic mixture (an equal amount of both enantiomers) could lead to different internal concentrations and potentially different toxicological effects from each isomer. acs.org
Table 2: Comparison of Elimination Half-Life for this compound (BCA) Stereoisomers in Male F344 Rats
| Stereoisomer | Condition | Elimination Half-Life (hours) | Source Index |
|---|---|---|---|
| (-)-BCA | Naive Rats | 0.07 | nih.gov |
| (+)-BCA | Naive Rats | 0.40 | nih.gov |
| (-)-BCA | GST-zeta-depleted Rats | ~0.4 | nih.gov |
| (+)-BCA | GST-zeta-depleted Rats | ~0.4 | nih.gov |
Analytical Methodologies and Exposure Assessment Research
Advanced Analytical Techniques for Bromochloroacetic Acid Quantification
The accurate quantification of this compound (BCAA), a disinfection byproduct found in drinking water, is crucial for exposure assessment and regulatory monitoring. Various sophisticated analytical methods have been developed and refined for this purpose, each with distinct principles, advantages, and applications.
Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and widely used technique for the analysis of haloacetic acids (HAAs), including this compound. gcms.czthermofisher.com The United States Environmental Protection Agency (US EPA) has standardized this approach in methods such as EPA Method 552.1, 552.2, and 552.3. thermofisher.comregulations.govlcms.cz
The fundamental principle of the GC-ECD method involves several key steps. epa.gov First, the water sample is acidified to a low pH (typically ≤0.5) to convert the haloacetate anions into their undissociated acidic forms. epa.gov This is followed by a liquid-liquid extraction (LLE) step, where an organic solvent like methyl tert-butyl ether (MTBE) is used to transfer the HAAs from the aqueous phase to the organic phase. scispace.com Because HAAs are not volatile enough for direct GC analysis, a derivatization step is required. thermofisher.comnih.gov This is commonly achieved by esterification with acidic methanol (B129727), which converts the HAAs into their more volatile methyl esters. epa.gov The resulting extract containing the methylated analytes is then injected into the gas chromatograph. Separation occurs in a capillary column, and the highly electronegative halogen atoms (bromine and chlorine) in the BCAA methyl ester allow for highly sensitive detection by the ECD. gcms.cz
The ECD is particularly suited for halogenated compounds, providing excellent sensitivity and allowing for the detection of BCAA at very low concentrations. gcms.cz Method detection limits (MDLs) for BCAA using GC-ECD have been reported to be as low as 0.016 µg/L to 0.04 µg/L. nih.goviarc.frwho.int Despite its sensitivity, GC-ECD analysis can be susceptible to interferences from other co-extracted compounds or from the sample matrix itself. edfhelpdesk.com For instance, high concentrations of sulfate (B86663) in the water can reduce analyte recovery. edfhelpdesk.com
A more modern and increasingly preferred alternative to GC-ECD is ion chromatography coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS). thermofisher.com This powerful technique, outlined in methods like US EPA Method 557, offers several significant advantages, most notably the elimination of the need for sample extraction and chemical derivatization. thermofisher.comlcms.czthermofisher.com
In this method, a water sample is typically injected directly into the ion chromatograph after the addition of internal standards. An ion exchange column separates the haloacetic acids from common anions found in drinking water, such as chloride, sulfate, and carbonate, which can be diverted to waste to prevent them from entering the mass spectrometer. thermofisher.com The separated analytes then enter the ESI source, where they are ionized. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific mass-to-charge (m/z) transitions for each analyte. This high degree of specificity significantly reduces matrix interference effects that can be a challenge in GC-ECD methods. thermofisher.com
IC-ESI-MS/MS allows for the simultaneous analysis of all nine HAAs, along with other disinfection byproducts like bromate, in a single run. lcms.czpragolab.cz The detection limits are comparable to or even lower than those of GC-ECD methods, with reported limits for BCAA around 0.11 µg/L. nih.goviarc.fr The direct injection approach dramatically reduces sample preparation time and labor, making it a more efficient and high-throughput option for water analysis laboratories. thermofisher.comthermofisher.com
Sample preparation is a critical step that dictates the accuracy and reliability of BCAA quantification. The strategy employed depends heavily on the chosen analytical instrument.
For GC-ECD Analysis: The multi-step process is essential for isolating and preparing BCAA for analysis. thermofisher.com
Preservation: Samples are collected in amber glass vials to prevent photodegradation and are treated with a quenching agent, typically ammonium (B1175870) chloride, to stop any further formation of disinfection byproducts by reacting with residual chlorine. weber.hu Samples are then stored at 4°C.
Extraction: The most common technique is liquid-liquid extraction (LLE). After acidifying the sample to a pH below 0.5, it is vigorously shaken with an immiscible organic solvent, usually MTBE, to partition the HAAs into the solvent layer. epa.govanchem.pl An alternative is solid-phase extraction (SPE), where the sample is passed through a cartridge containing an anion exchange resin that retains the HAAs. weber.huchromatographyonline.com
Derivatization: This is a mandatory step to increase the volatility of the HAAs. The standard procedure involves adding acidic methanol (e.g., 10% sulfuric acid in methanol) to the extract and heating the mixture (e.g., at 50°C for 2 hours) to convert the acids to their corresponding methyl esters. epa.govscispace.com
Neutralization: After esterification, the acidic extract is neutralized, often by back-extraction with a saturated sodium bicarbonate solution, before it is ready for injection into the GC.
For IC-ESI-MS/MS Analysis: The primary advantage of this method is its minimal sample preparation. thermofisher.com
Preservation: Similar to GC methods, samples are preserved with ammonium chloride.
Direct Injection: In most cases, the water sample only needs to be filtered and spiked with an isotopically labeled internal standard before being injected directly into the IC system. nih.gov This "dilute-and-shoot" approach bypasses the time-consuming extraction and derivatization steps required for GC analysis. thermofisher.com
Research continues to focus on developing faster, more sensitive, and more efficient methods for HAA analysis to meet the growing demands of water quality monitoring.
One area of development is the enhancement of LC-MS techniques. A method using large-volume injection (200 μL) with liquid chromatography coupled to negative electrospray ionization-high resolution mass spectrometry (LVI-LC-ESI-HRMS) has been developed for the analysis of 13 HAAs. rsc.orgrsc.org This approach offers high throughput due to minimal sample handling and a short analysis time of 16 minutes, allowing for the quantification of HAAs at sub-microgram per liter levels. rsc.orgrsc.org
Improvements in ion chromatography are also contributing to higher throughput. The development of new IC columns, such as the Dionex IonPac AS31, has reduced run times for EPA Method 557 from nearly an hour to around 35 minutes, a 39% reduction in analysis time. thermofisher.comthermofisher.com This allows laboratories to significantly increase their sample throughput. thermofisher.com
Other microextraction techniques have been explored to improve upon traditional LLE for GC-based methods. Dispersive liquid-liquid microextraction (DLLME) followed by GC-MS analysis has been developed as a fast and efficient method. nih.gov This technique uses a small amount of extraction solvent dispersed in the water sample, followed by simultaneous derivatization, with the entire preparation process completed in as little as 10 minutes. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-ECD is another novel approach that simplifies sample preparation. researchgate.net
These advancements aim to reduce the use of hazardous solvents, decrease analysis time, and lower the cost per sample, making comprehensive monitoring of BCAA and other disinfection byproducts more feasible for water utilities worldwide. rsc.orgthermofisher.com
Sample Preparation and Derivatization Strategies
Human Exposure Pathways and Levels
The primary route of human exposure to this compound is through the oral ingestion of disinfected drinking water. oregon.gov BCAA is not known to occur naturally and is formed as an unintended byproduct when chlorine, used for water disinfection, reacts with naturally occurring organic matter and bromide ions present in the source water. nih.goviarc.frwho.int
Numerous studies have been conducted globally to quantify the levels of BCAA in municipal drinking water supplies. The concentrations can vary significantly depending on the source water quality (specifically the concentration of bromide and organic precursors), the type of disinfection treatment used, and the season. nih.govwho.int
A nationwide study in the United States from 2000-2002 found BCAA concentrations in finished water samples ranging from 1.3 to 18 μg/L. nih.gov Another US EPA dataset showed mean concentrations of 1.47 μg/L in groundwater systems and 3.61 μg/L in surface water systems. nih.govwho.int Studies in other countries have reported similar or sometimes higher values. For example, a survey of 35 Finnish waterworks detected BCAA at concentrations between 0.3 and 19 μg/L. nih.gov
The table below summarizes the concentrations of this compound found in drinking water from various studies.
Table 1: Reported Concentrations of this compound in Drinking Water
| Study Location/Type | Concentration Range (µg/L) | Mean Concentration (µg/L) | Source(s) |
|---|---|---|---|
| USA Nationwide Study (2000-2002) | 1.3 - 18 | Not specified | nih.gov |
| USA (Groundwater Systems) | Not specified | 1.47 | nih.govwho.int |
| USA (Surface Water Systems) | Not specified | 3.61 | nih.govwho.int |
| Finland (35 Waterworks) | 0.3 - 19 | Not specified | nih.gov |
| Canada (Québec City area) | Not specified | 25.3 - 115.2 (total of 9 HAAs) | nih.gov |
| Netherlands (20 drinking-waters) | Found in all samples | Not specified | who.int |
Note: The study in Québec City reported the mean concentration for a total of nine haloacetic acids, not just this compound.
Based on these measured concentrations, dietary exposure for a standard 60-kg adult is estimated to range from 0.02 to 0.08 μg/kg of body weight per day for average concentrations, and up to 0.1–0.6 μg/kg of body weight per day based on high observed concentrations. nih.gov While BCAA is not currently one of the five haloacetic acids (HAA5) regulated with a combined maximum contaminant level (MCL) of 60 µg/L by the US EPA, its presence is widely monitored due to potential health concerns. nih.govnih.gov
Evaluation of Dermal and Inhalation Exposure Routes (e.g., Bathing, Showering)
This compound (BCAA) is a disinfection byproduct (DBP) that occurs in household water distribution systems, and consequently, in water used for showering and bathing. nih.gov It has also been detected in the water of public swimming pools. nih.goviarc.fr This has led to research evaluating the significance of dermal contact and inhalation as potential routes of human exposure.
In contrast to dermal absorption, the inhalation of aerosolized water droplets or vapor during activities like showering, bathing, or swimming is considered a possible exposure pathway for this compound and other DBPs. nih.govnih.gov While direct measurement of BCAA exposure through inhalation has not been extensively reported, the potential for uptake via vapor or mist is recognized. nih.goviarc.fr However, some research suggests that even for haloacetic acids as a group, the average daily dose from inhalation of shower-generated aerosols does not contribute significantly to the total exposure, especially when compared to ingestion. researchgate.net
Table 1: In Vitro Dermal Permeability of Selected Haloacetic Acids Across Human Skin This table presents data from a study by Xu et al. (2002), which measured the permeability of haloacetic acids in aqueous solution across human skin using diffusion chambers.
| Compound | Permeability Coefficient (cm/h) | Lag Time (hours) |
|---|---|---|
| Chloroacetic acid | 0.0026 | 3.7 |
| Bromoacetic acid | 0.0021 | 4.3 |
| Dichloroacetic acid | 0.0019 | 5.1 |
| This compound | 0.0014 | 5.8 |
| Dibromoacetic acid | 0.0013 | 5.6 |
| Trichloroacetic acid | 0.0011 | 6.5 |
Biomarker Development and Measurement in Biological Fluids (e.g., Urine)
The development of reliable biomarkers is crucial for accurately assessing human exposure to environmental contaminants like this compound. For disinfection byproducts, urine is the most commonly analyzed biological fluid. Analytical methods for detecting haloacetic acids in water are well-established, including U.S. Environmental Protection Agency (EPA) Methods 552.1, 552.2, and 552.3, which typically involve extraction, derivatization to methyl esters, and analysis by gas chromatography with electron capture detection. who.intepa.gov More advanced methods utilizing ion chromatography and mass spectrometry (IC-MS/MS), such as EPA Method 557, offer sensitive detection without requiring derivatization. lcms.cz
Despite the availability of sensitive analytical techniques, multiple human exposure studies have failed to detect this compound in urine samples. In an exploratory study measuring six different haloacetic acids in urine specimens from 17 individuals, BCAA levels were consistently below the limits of detection (LOD). sc.edumdpi.com Another study examining associations between urinary DBP biomarkers and semen parameters also reported that urinary BCAA levels were always below the LOD. researchgate.net
This consistent non-detection suggests that BCAA is either poorly absorbed, rapidly metabolized or eliminated through pathways other than urinary excretion, or present at levels too low to be quantified by current biomonitoring methods. sc.edumdpi.com In contrast, other haloacetic acids, such as trichloroacetic acid (TCAA) and monochloroacetic acid (MCAA), are frequently detected in urine and are considered viable biomarkers of exposure. mdpi.comresearchgate.netbmj.com TCAA is often used as a biomarker for long-term exposure via ingestion, while MCAA may reflect more recent, short-term exposures, including those from dermal and inhalation routes. sc.edumdpi.com The inability to quantify BCAA in urine currently limits its use as a biomarker for assessing exposure in epidemiological studies. sc.eduresearchgate.net
Table 2: Findings from Human Biomonitoring Studies Measuring Urinary this compound This table summarizes the results of studies that attempted to measure this compound (BCAA) in human urine.
| Study Focus | Biological Fluid | Finding for this compound (BCAA) | Reference(s) |
|---|---|---|---|
| Exposure characterization of HAAs | Urine | Always below the limit of detection (LOD) | sc.edu, mdpi.com |
| Association between DBP biomarkers and semen parameters | Urine | Always below the limit of detection (LOD) | researchgate.net |
Table of Chemical Compounds Mentioned
Table 3: List of Chemical Compounds and Their Abbreviations
| Full Chemical Name | Abbreviation |
|---|---|
| Bromoacetic acid | MBAA |
| This compound | BCAA |
| Chloroacetic acid | MCAA |
| Dibromoacetic acid | DBAA |
| Dichloroacetic acid | DCAA |
| Haloacetic Acids | HAAs |
| Monochloroacetic acid | MCAA |
| Trichloroacetic acid | TCAA |
Remediation and Control Strategies
Precursor Removal Technologies in Water Treatment
The primary precursors to the formation of BCAA are natural organic matter (NOM) present in the source water. nih.govwrc.org.za Therefore, a critical strategy for controlling BCAA levels is the removal of these organic precursors prior to the disinfection stage. researchgate.net Several technologies have proven effective in this regard.
Coagulation and Flocculation Techniques
Coagulation is a fundamental process in water treatment aimed at removing particulates and dissolved organic matter, which are precursors to DBPs. nih.gov Enhanced coagulation, which involves using higher coagulant doses or adjusting the pH, has been shown to be effective in removing DBP precursors. wrc.org.zanih.gov Metal-based coagulants like ferric chloride and alum can achieve a reduction in DBP formation potential of approximately 20% to 60%. wrc.org.zanih.gov Studies have shown that enhanced coagulation with ferric chloride can achieve a removal efficiency of 50% for both total organic carbon (TOC) and ultraviolet absorbance at 254 nm (UVA@254), key indicators of DBP precursors. iwaponline.com The effectiveness of coagulation is dependent on factors such as the type and dose of the coagulant, the pH of the water, and the nature of the NOM. core.ac.ukiwaponline.com For instance, optimal NOM removal may occur at coagulant concentrations 1.5 to 7 times higher than what is required for turbidity removal alone. wrc.org.za
Table 1: Effectiveness of Coagulation on DBP Precursor Removal
| Coagulant | Parameter | Removal Efficiency | Reference |
| Ferric Chloride | Trihalomethane Formation Potential (THMFP) | Up to 40% | wrc.org.za |
| Alum | Total Organic Carbon (TOC) | Up to 60% | wrc.org.za |
| Ferric Chloride | UV Absorbance | 70-90% | wrc.org.za |
| Alum | UV Absorbance | 70-90% | wrc.org.za |
| Polymeric Coagulants | Total Organic Carbon (TOC) | ~10% | wrc.org.za |
| Ferric Chloride | TOC and UVA@254 | 50% | iwaponline.com |
Adsorption Processes (e.g., Activated Carbon Filtration, Ion Exchange Resins)
Adsorption processes are highly effective in removing DBP precursors from water. Granular activated carbon (GAC) is widely recognized for its ability to adsorb NOM, thereby reducing the potential for DBP formation. feeco.commknassociates.us Activated carbon filtration can remove up to 91% of DBP precursors. nih.gov Biological activated carbon (BAC) processes, which combine adsorption with biodegradation, can further enhance the removal of a wide range of DBP precursors, including those for haloacetic acids (HAAs). rhhz.net
Ion exchange resins are another effective tool for removing the negatively charged organic matter that serves as DBP precursors. researchgate.net Anion exchange resins can significantly reduce dissolved organic carbon (DOC) and, consequently, the formation of trihalomethanes (THMs) and HAAs. researchgate.netnih.gov Studies have shown that certain resins can reduce DOC by 37-41% and the formation potential of THMs and HAAs by 53-59%. researchgate.net The MIEX®DOC process, which utilizes a magnetic ion exchange resin, has demonstrated high efficiency in removing precursors for THMs (68-90%) and HAAs (76-82%). deswater.com Combining alum coagulation with ion-exchange resins can remove up to 80% of precursors. nih.gov
Table 2: Performance of Adsorption Technologies in DBP Precursor Removal
| Technology | Parameter | Removal Efficiency | Reference |
| Activated Carbon Filtration | DBP Precursors | Up to 91% | nih.gov |
| Ion Exchange Resins (IRA-410) | Dissolved Organic Carbon (DOC) | 41% | researchgate.net |
| Ion Exchange Resins (PPA860S) | Dissolved Organic Carbon (DOC) | 37% | researchgate.net |
| Ion Exchange Resins (IRA-410) | THM & HAA Formation Potential | 53% | researchgate.net |
| Ion Exchange Resins (PPA860S) | THM & HAA Formation Potential | 59% | researchgate.net |
| MIEX®DOC Process | Trihalomethane Precursors | 68-90% | deswater.com |
| MIEX®DOC Process | Haloacetic Acid Precursors | 76-82% | deswater.com |
| Alum Coagulation & Ion Exchange | DBP Precursors | Up to 80% | nih.gov |
Membrane Filtration Technologies (e.g., Nanofiltration)
Membrane filtration, particularly nanofiltration (NF), is a highly effective barrier for removing DBP precursors. nih.govnih.gov NF membranes can simultaneously remove NOM, small organic molecules, and other DBP precursors. nih.govresearchgate.net Research indicates that nanofiltration can remove up to 99% of DBP precursors. nih.gov A combined ultrafiltration and nanofiltration (UF-NF) process has been shown to achieve 85-89% removal efficiencies for both THM and HAA formation potentials. mdpi.com Studies on swimming pool water demonstrated that NF membranes could retain around 70% of dissolved organic carbon (DOC) and 80% of adsorbable organic halogens (AOX). iwaponline.com Even after conventional and advanced treatments like ozonation and BAC, adding a nanofiltration step can significantly enhance the removal of DBP precursors, with total removal efficiencies for the entire treatment train reaching 77.6-100% for chlorinated DBP precursors and 33.5-100% for brominated DBP precursors. mdpi.com
Disinfection Process Optimization for Bromochloroacetic Acid Reduction
Optimizing the disinfection process itself is another key strategy to control the formation of BCAA. This involves exploring alternative disinfectants and modifying disinfection practices to minimize the reactions that lead to DBP formation. nih.gov
Alternative Disinfectants and Their Impact on this compound Formation
The choice of disinfectant significantly influences the type and concentration of DBPs formed. nih.gov While free chlorine is a common disinfectant, it readily reacts with NOM to form a variety of DBPs, including BCAA. nih.gov
Chloramines: Using chloramines instead of free chlorine generally results in lower levels of most haloacetic acids. nih.gov However, chloramination can still lead to the formation of dihaloacetic acids, including this compound. iwaponline.comresearchgate.net
Chlorine Dioxide: Treatment with chlorine dioxide also tends to produce substantially lower levels of haloacetic acids compared to free chlorine. nih.gov
It's important to note that while alternative disinfectants can reduce the formation of certain DBPs, they may lead to the formation of other, sometimes more toxic, byproducts. core.ac.ukfeeco.com
Modified Disinfection Regimes (e.g., Application Points, pH Control)
Modifying the conditions under which disinfection occurs can also effectively reduce BCAA formation.
Application Points: The point at which chlorine is applied in the treatment process can impact DBP formation. vermont.gov Delaying chlorination until after precursor removal steps, such as coagulation and filtration, can significantly reduce the formation of DBPs. texas.gov
pH Control: The pH of the water during chlorination is a critical factor. The formation of trihalomethanes generally increases with higher pH, while the formation of some other DBPs, like trichloroacetic acid, decreases. epa.gov Therefore, carefully controlling the pH during disinfection can help to shift the balance of DBP formation and potentially reduce the levels of more harmful compounds. semanticscholar.orgepa.gov
By implementing these remediation and control strategies, water treatment facilities can effectively manage the formation of this compound and other disinfection byproducts, ensuring the delivery of safe drinking water.
Post-Formation Removal Methods
Biological Treatment Processes (e.g., Biofiltration, Biodegradation)
Biological treatment, leveraging microbial activity, is a recognized strategy for the removal of haloacetic acids from drinking water. numberanalytics.com Processes like biofiltration, which combines physical filtration with biological degradation, have demonstrated effectiveness in reducing HAA concentrations. hep.com.cnmdpi.com
Biofiltration and Biodegradation: Biofiltration systems typically use media such as granular activated carbon (GAC) or sand, which support the growth of a biofilm. mdpi.com This community of indigenous bacteria can degrade various organic compounds, including HAAs. mdpi.comiwaponline.com The primary mechanism for HAA removal in such systems is biodegradation, as the adsorption capacity of GAC for certain HAAs can be low. hep.com.cn The effectiveness of biofiltration is influenced by factors like the empty bed contact time (EBCT), which is the time water is in contact with the filter media. mdpi.com
Research has shown that the biodegradability of HAAs varies depending on their specific chemical structure. Generally, mono-halogenated and di-halogenated species are more readily biodegradable than tri-halogenated ones. mdpi.comiwaponline.com One study established the order of biodegradability for six HAAs as: monobromoacetic acid > monochloroacetic acid > this compound > dichloroacetic acid > dibromoacetic acid > trichloroacetic acid. iwaponline.com
In bench-scale biofilter experiments, the removal of BCAA has been quantified under various conditions. For instance, in a single pass through a biological filter, BCAA removal increased with longer EBCT. At an EBCT of 5 minutes, 54 ± 8% of BCAA was removed, which increased to 78 ± 8% at 15 minutes, and 86 ± 4% at 30 minutes. mdpi.com In recirculating batch reactor experiments designed to eliminate reaction rate limitations, BCAA showed a removal efficiency of 91 ± 6% through biodegradation. mdpi.com
Incorporating GAC into water treatment to create a biologically active carbon (BAC) process can significantly lower HAA levels in finished water. hep.com.cnscienceasia.org Studies have demonstrated that BAC biofiltration is effective at removing DBP precursors and can play a crucial role in helping water systems comply with regulations for HAAs. hep.com.cnnih.govmdpi.com
Table 1: Biodegradation Removal of this compound (BCAA) in a Biological Filter System
| Treatment Condition | Empty Bed Contact Time (EBCT) | BCAA Removal Efficiency (%) |
|---|---|---|
| Single Pass Biofiltration | 5 min | 54 ± 8% |
| Single Pass Biofiltration | 15 min | 78 ± 8% |
| Single Pass Biofiltration | 30 min | 86 ± 4% |
| Recirculating Batch Reactor | N/A | 91 ± 6% |
Data sourced from a study on the removal of haloacetic acids in a bench-scale filtration system. mdpi.com
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of water treatment methods based on the in-situ generation of highly reactive and powerful oxidizing species, most notably the hydroxyl radical (•OH). researchgate.netmdpi.com These processes are designed to degrade a wide range of organic pollutants into simpler, less harmful compounds, or ideally, to achieve complete mineralization. mdpi.com Common AOPs include combinations of ozone (O₃), ultraviolet (UV) light, and hydrogen peroxide (H₂O₂). researchgate.net
The effectiveness of AOPs for HAA removal can be variable. While AOPs can effectively reduce the precursors of disinfection by-products, their ability to degrade already-formed HAAs depends on the specific HAA and the process conditions. researchgate.net Some chlorinated and brominated compounds are not readily degraded by oxidation. mdpi.com
Research applying UV/H₂O₂ to water containing various HAAs has shown that brominated compounds are more susceptible to degradation than their chlorinated counterparts. nih.gov This is partly attributed to the direct breaking of the carbon-bromine (C-Br) bond by UV photolysis. nih.gov In one study, at a UV dose of 1200 mJ/cm² with 6 mg/L of H₂O₂, tribromoacetic acid and dibromoacetic acid were degraded by 99% and 80%, respectively. nih.gov However, chlorinated HAAs were not substantially reduced under the same conditions. nih.gov While specific data for this compound was not highlighted, the higher reactivity of brominated species suggests AOPs could be a viable removal method.
Catalytic ozonation, another AOP, can also enhance the removal of dissolved organic carbon, which in turn lowers the potential for DBP formation in subsequent chlorination. mdpi.com
Catalytic Hydrodehalogenation
Catalytic hydrodehalogenation (HDH) is an emerging and highly effective technology for the post-formation removal of halogenated disinfection by-products like BCAA. acs.orgfigshare.com This process involves reacting the halogenated compound with a hydrogen source in the presence of a metal catalyst, typically a noble metal like palladium (Pd) supported on a carrier material. acs.orgsssampling.cn The reaction replaces halogen atoms (bromine and chlorine) with hydrogen atoms, converting the HAA into harmless acetic acid.
The choice of catalyst and support material is crucial to the efficiency of the process. Palladium supported on materials like alumina (B75360) (Al₂O₃), activated carbon (AC), and cerium oxide (CeO₂) has been extensively studied. sssampling.cnresearchgate.net Research has shown that a Pd/Al₂O₃ catalyst can achieve complete dehalogenation of BCAA and other HAAs. acs.orgfigshare.com
Studies comparing different supports found that while Pd/Al₂O₃ and Pd/AC were effective, the reaction could stall after the initial removal of the bromine atom from BCAA. sssampling.cnresearchgate.net In contrast, the Pd/CeO₂ catalyst facilitated the complete mineralization of this compound. sssampling.cnresearchgate.net This enhanced activity is attributed to factors like a strong metal-support interaction and the oxygen mobility of the CeO₂ lattice. sssampling.cn The reactivity of HAAs in HDH is influenced by the halogen substituent, with bromoacetic acids generally showing higher reactivity than chloroacetic acids due to the lower carbon-halogen bond dissociation energy. acs.orgfigshare.com
The process follows a stepwise-concerted pathway, and kinetic models have been developed to describe the reaction progress. acs.orgresearchgate.net Catalytic HDH represents a promising technology for incorporation into water treatment plants to effectively reduce the concentration of total halogenated DBPs in drinking water. sssampling.cn
Table 2: Performance of Catalysts in the Hydrodehalogenation of this compound (BCAA)
| Catalyst | Support Material | Outcome for BCAA | Reference |
|---|---|---|---|
| Palladium (Pd) | Alumina (Al₂O₃) | Complete dehalogenation observed. | acs.orgfigshare.com |
| Palladium (Pd) | Activated Carbon (AC) | Decomposed BCAA, but dechlorination was incomplete after debromination. | sssampling.cnresearchgate.net |
| Palladium (Pd) | Cerium Oxide (CeO₂) | Complete mineralization of BCAA. | sssampling.cnresearchgate.net |
| Palladium (Pd) | Silicon Dioxide (SiO₂) | Negligible reaction rate observed. | sssampling.cnresearchgate.net |
Regulatory Science and Policy Implications
Current Regulatory Status and Unregulated Disinfection By-product Challenges
Bromochloroacetic acid is not among the five haloacetic acids (HAA5) currently regulated by the U.S. EPA under the Disinfection By-products Rule. nih.govnih.gov The HAA5 group includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid, with a maximum contaminant level (MCL) of 60 µg/L for the sum of their concentrations. nih.gov However, BCAA was included in the Unregulated Contaminant Monitoring Rule 4 (UCMR 4) list, requiring monitoring by public water systems between 2018 and 2020 to gather data on its occurrence. thermofisher.comthermofisher.com
The challenge with unregulated DBPs like BCAA lies in their potential toxicity. restek.com Studies have indicated that some unregulated DBPs, particularly brominated and iodinated compounds, can be significantly more cytotoxic and genotoxic than regulated ones. acs.org This raises concerns that focusing solely on regulated DBPs may not adequately protect public health. acs.org The formation and concentration of different DBP species, including BCAA, are influenced by various factors such as the concentration of bromide in the source water. acs.orgnih.gov Higher bromide levels can lead to a shift towards the formation of brominated HAAs, including BCAA. nih.govacs.orgnih.gov
Globally, the regulation of DBPs varies. For instance, the World Health Organization (WHO) has not established a specific guideline value for this compound in drinking water due to insufficient data from long-term toxicity studies. who.int In the United Kingdom, there is a recommendation to introduce a standard for the sum of nine haloacetic acids (HAA9), which includes this compound, at a prescribed concentration of 80 µg/L. dwi.gov.uk In the United States, California has listed this compound as a chemical known to the state to cause cancer under Proposition 65. ca.gov
Table 1: Regulatory Status of this compound
| Regulatory Body | Status | Details |
| U.S. Environmental Protection Agency (EPA) | Unregulated | Not included in the HAA5 group with a collective MCL. Was part of UCMR 4 for monitoring. nih.govnih.govthermofisher.comthermofisher.com |
| World Health Organization (WHO) | No Guideline Value | Insufficient data for establishing a specific guideline. who.int |
| State of California (Proposition 65) | Listed as Carcinogen | Identified as a chemical known to cause cancer. ca.gov |
| United Kingdom | Proposed HAA9 Standard | Recommendation to regulate the sum of nine HAAs, including BCAA, at 80 µg/L. dwi.gov.uk |
Health Risk Assessment Frameworks and Application to this compound
The health risk assessment of this compound generally follows the paradigm established by the National Academy of Sciences, which includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov
Hazard Identification: The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". besjournal.com This classification is based on sufficient evidence of carcinogenicity in experimental animals. besjournal.com The National Toxicology Program (NTP) has also conducted studies on BCAA, and it is listed as "reasonably anticipated to be a human carcinogen" in the 15th Report on Carcinogens. nih.gov
Dose-Response Assessment: This step involves determining the relationship between the dose of BCAA and the incidence of adverse health effects. For carcinogens, this is often expressed as a cancer slope factor. mdpi.com Toxicological studies in animals are used to derive these values. ca.gov For non-cancer effects, a reference dose (RfD) is established, which is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. epa.gov The EPA has not established an official RfD or cancer slope factor for this compound in its Integrated Risk Information System (IRIS). nih.gov However, research has been conducted to derive such values. mdpi.comnih.gov
Exposure Assessment: This involves quantifying the amount of BCAA humans are exposed to, primarily through drinking water. nih.gov Data from monitoring programs like UCMR 4 are crucial for this assessment. mdpi.com Mean concentrations of this compound in U.S. drinking water supplies have been reported to be in the range of 1.47 to 3.61 µg/L. nih.gov
Risk Characterization: This final step integrates the information from the previous steps to estimate the public health risk. For carcinogenic effects, the risk is often expressed as the probability of an individual developing cancer over a lifetime due to exposure. mdpi.com
Development of Health-Based Advisory Levels and Regulatory Standards
The development of health-based advisory levels, such as Public Health Goals (PHGs) in California, is based solely on public health considerations and scientific data, without considering economic or technological feasibility. ca.gov These advisory levels represent concentrations of contaminants in drinking water that are not anticipated to cause adverse health effects over a lifetime of exposure. ca.gov
In 2019, California's Office of Environmental Health Hazard Assessment (OEHHA) established a No Significant Risk Level (NSRL) of 0.7 micrograms per day for this compound under Proposition 65. ca.gov This level is the daily intake amount calculated to result in one excess case of cancer in an exposed population of 100,000. ca.gov
The process of setting a federal regulatory standard, such as an MCL, is more complex and involves additional considerations beyond health risks, including the feasibility and cost of treatment technologies to remove the contaminant from drinking water. ca.gov The EPA's decision-making process for regulating a contaminant involves a thorough review of health effects data, occurrence data, and analytical methods. epa.gov
Comparative Analysis of this compound Risk within Disinfection By-product Mixtures
Approaches to assessing the risk of DBP mixtures include:
Toxicity-weighted concentrations: This method involves weighting the concentration of each DBP by its toxic potency before summing them to get a measure of the total toxicity of the mixture. acs.org
Relative Potency Factors (RPFs): RPFs are used to compare the toxicity of different chemicals to a reference chemical. This approach has been used to evaluate the combined risk of DBP mixtures in epidemiological studies of birth defects. epa.gov
Read-across: This method uses data from well-studied chemicals to predict the toxicity of structurally similar but less-studied chemicals. nih.gov The National Toxicology Program has used this approach in the cancer hazard evaluation of haloacetic acids. nih.gov
Future Research Directions and Data Gaps
Integrated Toxicological Studies Across Multiple Endpoints
A significant limitation in understanding the health risks of bromochloroacetic acid is the lack of comprehensive toxicological studies. who.intwho.int Much of the existing research has focused on individual compound toxicity, which does not reflect real-world exposure scenarios where individuals are exposed to a complex mixture of DBPs. rsc.orgresearchgate.net Future research should, therefore, prioritize integrated toxicological studies that examine the effects of BCAA in combination with other co-occurring DBPs.
Key research areas include:
Mixture Toxicity Studies: Investigating the combined toxic effects of BCAA with other haloacetic acids (HAAs), trihalomethanes (THMs), and emerging DBPs is essential. rsc.orgresearchgate.net These studies should explore whether the combined effects are additive, synergistic, or antagonistic. The concentration addition (CA) model has been suggested as a predictive tool for the mixture effects of DBPs. rsc.orgresearchgate.net
Cross-Endpoint Analysis: Studies are needed to simultaneously evaluate multiple toxicological endpoints, such as carcinogenicity, reproductive toxicity, and developmental effects. who.intwho.intnih.gov This approach would provide a more holistic view of the potential health impacts of BCAA exposure. For instance, while some studies have linked DBPs to an increased risk of cancer, others have investigated reproductive and developmental outcomes. nih.govbrieflands.comnih.gov
In Vitro and In Vivo Correlation: There is a need for studies that correlate findings from in vitro assays (which allow for high-throughput screening of multiple compounds and endpoints) with in vivo animal studies to better predict human health risks. acs.org
Advanced Mechanistic Studies on Long-Term Exposures
While some research has delved into the toxic mechanisms of BCAA, a deeper understanding of its long-term effects at the molecular level is required. who.intwho.int The World Health Organization has noted the absence of long-term toxicity and carcinogenicity studies for this compound. who.int
Future mechanistic studies should focus on:
Genotoxicity and Mutagenicity: Although some data suggest BCAA is genotoxic, further research is needed to fully characterize its mutagenic potential and the underlying mechanisms of DNA damage. nih.govwho.intwho.int Studies have shown that brominated HAAs can induce point mutations. nih.gov
Oxidative Stress Pathways: Investigating the role of oxidative stress in BCAA-induced toxicity is a key area for future research. nih.gov Studies on other brominated DBPs have indicated that they can increase levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. nih.gov
Epigenetic Modifications: Research into the potential for BCAA to cause epigenetic changes, such as alterations in DNA methylation and histone modification, is a critical and underexplored area. These changes can influence gene expression and contribute to long-term health effects.
Carcinogenic Pathways: Further investigation into the specific carcinogenic pathways activated by BCAA is necessary. Studies have implicated pathways such as the insulin-like growth factor 1 (IGF-1), p38 MAPkinase, and Wnt/beta-catenin signaling in mesothelioma formation following BCAA exposure in rats. nih.gov
Refined Exposure Assessment Methodologies and Population Monitoring
Accurate assessment of human exposure to BCAA is fundamental for risk assessment and epidemiological studies. Current methods have limitations, and there is a need for more refined approaches.
Key areas for improvement include:
Biomonitoring: The development and validation of reliable biomarkers of BCAA exposure in human urine, blood, or other tissues are crucial for more accurate exposure assessment. researchgate.netmdpi.comlancet.co.za While some studies have measured HAAs in urine, BCAA has often been below the limit of detection. researchgate.netmdpi.com
Multi-Route Exposure Assessment: A better understanding of the contribution of different exposure routes, including ingestion, inhalation, and dermal absorption from showering and swimming, is needed. nih.govnih.gov
Population-Level Monitoring: More extensive population monitoring studies are required to determine the extent of BCAA exposure in different geographical regions and demographic groups. This data is essential for identifying highly exposed populations and for informing public health interventions.
Development of Innovative Remediation Technologies
Given the challenges in controlling DBP formation during water treatment, there is a growing need for innovative technologies to remove BCAA and other HAAs from drinking water.
Future research in this area should explore:
Advanced Oxidation Processes (AOPs): Further investigation into the effectiveness of AOPs, such as ozonation and UV/H₂O₂, for the degradation of BCAA is warranted.
Bioremediation: Research on the use of microorganisms for the biodegradation of BCAA and other HAAs is a promising area. researchgate.nethep.com.cn
Adsorption Technologies: The development of novel adsorbent materials with high selectivity and capacity for BCAA removal could provide a cost-effective treatment solution. hep.com.cn
Membrane Filtration: Further studies on the efficacy of different types of membrane filtration for removing BCAA and its precursors are needed.
A summary of current and potential remediation strategies is presented in the table below.
| Remediation Strategy | Description | Potential for BCAA Removal |
| Enhanced Coagulation | Optimizes the coagulation process to remove natural organic matter (DBP precursors). | Can reduce the formation of BCAA by removing its precursors. hep.com.cn |
| Alternative Disinfectants | Using disinfectants like chloramines, chlorine dioxide, or ozone instead of chlorine. | Chloramination can lower HAA formation. hep.com.cnnih.gov |
| Activated Carbon Adsorption | Utilizes activated carbon to adsorb DBPs from water. | Can remove both THMs and HAAs. hep.com.cn |
| Air Stripping | A process that removes volatile compounds from water. | More effective for volatile DBPs like trihalomethanes than for haloacetic acids. researchgate.nethep.com.cn |
| Biodegradation | Uses microorganisms to break down DBPs. | Has shown promise for haloacetic acid removal. researchgate.nethep.com.cn |
Policy Research on Comprehensive Disinfection By-product Regulation
Current regulations for DBPs in drinking water, such as the U.S. Environmental Protection Agency's Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules, focus on a limited number of compounds, including five haloacetic acids (HAA5), which does not include BCAA. hydroviv.comepa.govepa.govvirginia.gov There is a clear need for policy research to inform the development of more comprehensive and health-protective regulations.
Key areas for policy research include:
Risk-Based Prioritization: Developing a framework for prioritizing the regulation of a wider range of DBPs based on their occurrence, toxicity, and potential health risks. This would help to address the fact that many of the more than 600 identified DBPs are not regulated. hydroviv.comnih.gov
Group-Based Regulation: Evaluating the feasibility and effectiveness of regulating DBPs as chemical classes (e.g., total HAAs) rather than as individual compounds. nih.govawa.asn.au
Impact of Climate Change: Researching how climate change-related events, such as droughts and floods, may impact DBP formation and the effectiveness of current regulations.
Cost-Benefit Analysis of Treatment Technologies: Conducting comprehensive cost-benefit analyses of different DBP removal technologies to guide investment by water utilities. epri.com
International Regulatory Comparison: A comparative analysis of DBP regulations across different countries could provide valuable insights for improving domestic policies. researchgate.nethep.com.cn
The table below outlines the evolution of DBP regulation in the United States.
| Regulation | Year Published | Key Provisions |
| Total Trihalomethane (TTHM) Rule | 1979 | Established a maximum contaminant level (MCL) for total trihalomethanes. hydroviv.comnih.gov |
| Stage 1 Disinfectants and Disinfection Byproducts Rule (DBPR) | 1998 | Set MCLs for TTHMs, five haloacetic acids (HAA5), bromate, and chlorite. hydroviv.comepa.govvirginia.gov |
| Stage 2 Disinfectants and Disinfection Byproducts Rule (DBPR) | 2006 | Tightened compliance monitoring requirements for TTHMs and HAA5, focusing on locational running annual averages. hydroviv.comepa.govvirginia.gov |
Q & A
Q. What analytical methods are recommended for detecting bromochloroacetic acid in water samples?
this compound (BCAA) is quantified using gas chromatography (GC) with electron capture detection (ECD) after derivatization to its methyl ester, achieving a detection limit of 0.016 µg/L . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is also employed for higher specificity, particularly in complex matrices like drinking water . Standardized protocols (e.g., EPA Method 552.3) are recommended for consistency in monitoring disinfection byproducts (DBPs) .
Q. What are the primary sources and occurrence levels of BCAA in drinking water?
BCAA forms during chlorination or ozonation of bromide-containing source water. In U.S. groundwater systems, BCAA occurs at mean concentrations of 0.0015–0.0036 mg/L, with peak detections up to 0.169 mg/L . Surface water systems in New Zealand reported BCAA at 0.0022–0.0036 mg/L post-treatment . Seasonal variability in bromide levels and organic carbon content significantly influence BCAA formation .
Q. What in vitro models are used to assess BCAA genotoxicity?
The Comet assay in Chinese hamster ovary (CHO) cells is a standard method to evaluate DNA strand breaks induced by BCAA . Positive mutagenicity results in Salmonella typhimurium TA100 (with/without metabolic activation) further support its genotoxic potential . Oxidative DNA damage, measured via 8-hydroxydeoxyguanosine (8-OHdG) adducts in murine hepatocytes, is also a critical endpoint .
Q. What guidelines exist for safe exposure levels of BCAA?
No maximum acceptable value (MAV) has been established due to insufficient chronic toxicity data . The International Agency for Research on Cancer (IARC) classifies BCAA as Group 2B ("possibly carcinogenic to humans") . The Environmental Working Group (EWG) proposes a health guideline of 0.02 µg/L based on cancer risk extrapolation, though detected levels often exceed this .
Q. How does BCAA compare to other haloacetic acids (HAAs) in cytotoxicity?
BCAA exhibits intermediate cytotoxicity compared to other HAAs. In CHO cell assays, its median lethal concentration (LC₅₀) is higher than dibromoacetic acid (DBAA) but lower than tribromoacetic acid (TBAA) . Structural halogenation patterns (Br/Cl ratio) correlate with toxicity, with brominated analogs generally showing greater potency .
Advanced Research Questions
Q. How do experimental designs for chronic carcinogenicity studies address species-specific responses?
The National Toxicology Program (NTP) employs two-year bioassays in F344/N rats and B6C3F1 mice, administering BCAA via drinking water at doses up to 50 mg/kg/day (rats) and 90 mg/kg/day (mice) . Species-specific outcomes include mesotheliomas in male rats and hepatocellular neoplasms in mice, necessitating histopathological analysis across multiple organs and dose-response modeling .
Q. What mechanisms underlie BCAA-induced oxidative DNA damage and carcinogenesis?
BCAA generates reactive oxygen species (ROS) via glutathione depletion, leading to 8-OHdG adduct formation in hepatic DNA . Inhibition of GST-zeta, a key enzyme in tyrosine metabolism, may accumulate toxic intermediates linked to liver carcinogenesis . Epigenetic alterations (e.g., gene silencing in spermatogenesis pathways) are also observed at subchronic exposures .
Q. How can contradictions in carcinogenicity data between rodent models and epidemiological studies be resolved?
While rodent studies show clear carcinogenicity (e.g., intestinal adenomas, hepatoblastomas), human cohort studies remain inconclusive due to confounding factors (e.g., coexposure to other DBPs) . Mechanistic studies using transgenic models (e.g., Gstz1 knockouts) and biomarker-based epidemiology (e.g., urinary 8-OHdG) are recommended to bridge this gap .
Q. What methodological considerations are critical in reproductive toxicity studies of BCAA?
Dose-ranging studies in rats (8–72 mg/kg/day) reveal reduced sperm motility and altered membrane proteins (e.g., SP22) at ≥24 mg/kg/day . In utero insemination assays and two-dimensional sperm protein profiling are essential for quantifying fertility impacts . Subchronic exposure protocols (14–90 days) are prioritized to mimic human exposure timelines .
Q. Which advanced oxidation processes (AOPs) effectively degrade BCAA while minimizing DBP formation?
Ozone-peroxide AOPs reduce BCAA by 60–80% in bench-scale studies, though bromate formation remains a concern . UV/chlorine systems achieve higher degradation efficiencies (>90%) but require optimization of chlorine doses to limit tribromomethane (TBM) generation . Post-treatment biofiltration is recommended to remove residual DBPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
